1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide
Description
1-Methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1H-imidazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further functionalized with a [4-(thiophen-3-yl)oxan-4-yl]methyl group, introducing a tetrahydropyran (oxane) ring fused to a thiophene heterocycle.
Properties
IUPAC Name |
1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-17-8-13(15-11-17)22(18,19)16-10-14(3-5-20-6-4-14)12-2-7-21-9-12/h2,7-9,11,16H,3-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMXEUEACKJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole ringThe thiophene ring is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted sulfonamides .
Scientific Research Applications
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonamide group can interact with proteins and enzymes, disrupting their function. The thiophene ring can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Imidazole Derivatives
The imidazole scaffold is a common pharmacophore in bioactive molecules. highlights several 1H-imidazole derivatives with varying substituents:
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39]: Substituted with thiophen-2-yl at position 2, this compound lacks the sulfonamide group and oxane ring present in the target molecule. The thiophene orientation (2-yl vs. 3-yl) may influence electronic properties and binding interactions.
- 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole [31]: A halogenated derivative with bulky aryl substituents, contrasting with the target compound’s sulfonamide and oxane-thiophene hybrid group.
| Feature | Target Compound | 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole | 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole |
|---|---|---|---|
| Core Structure | 1H-imidazole-4-sulfonamide | 1H-imidazole | 1H-imidazole |
| Substituent at Position 2 | N/A | Thiophen-2-yl | N/A |
| Sulfonamide Group | Present | Absent | Absent |
| Oxane-Thiophene Hybrid | Present | Absent | Absent |
Thiophene-Containing Analogues
The thiophene moiety in the target compound is positioned at the 3-yl site, distinguishing it from 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole (), which incorporates a benzo[b]thiophen-3-yl group.
Sulfonamide-Containing HDAC Inhibitors
The patent in describes HDAC6-selective inhibitors with tetrazole and oxadiazole cores, suggesting that the target compound’s sulfonamide group could similarly modulate enzyme selectivity. However, the absence of a metal-binding group (e.g., hydroxamate) in the target molecule may limit HDAC affinity compared to classical inhibitors .
Bioactivity Predictions
- Selectivity : The oxane ring may enhance solubility and reduce off-target effects compared to purely aromatic analogues (e.g., ’s 4,5-diphenyl derivatives).
- HDAC6 Inhibition Potential: Structural parallels to ’s compounds suggest possible HDAC6 modulation, though experimental validation is required.
Biological Activity
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound based on existing literature, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring, a thiophene moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 335.4 g/mol. Its unique structure may contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.
Case Study:
In a study evaluating the antimicrobial activity of imidazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that certain derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin (Table 1).
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Ciprofloxacin | 25 (E. coli) |
| Streptomycin | 28 (S. aureus) |
This data suggests that the compound may possess significant antibacterial properties.
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in inflammation pathways.
Research Findings:
A study demonstrated that imidazole-based compounds reduced inflammation markers in animal models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, providing a basis for potential therapeutic use in inflammatory diseases.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase.
- Molecular Interactions: The imidazole ring can interact with metal ions in enzymes, affecting their activity.
- Redox Reactions: The thiophene moiety may participate in redox reactions, influencing cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
